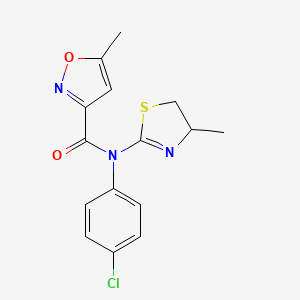
N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthyridine derivatives typically involves multistep chemical reactions, starting from basic aromatic compounds or nitriles. For example, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a related compound, was synthesized through substitution and hydrolysis steps, showcasing the complexity and efficiency of methods used to create these compounds (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of one or more nitrogen atoms within the naphthyridine ring system, contributing to the compound's potential biological activities. Advanced techniques like NMR and MS are typically employed to confirm the structure of synthesized compounds, ensuring the presence of desired functional groups and the overall molecular framework.
Chemical Reactions and Properties
Naphthyridine derivatives undergo various chemical reactions, primarily influenced by substituents on the naphthyridine core. Their reactivity can be tailored for specific applications, such as antibacterial agents, by modifying substituents at strategic positions on the molecule to enhance biological activity and solubility (Egawa et al., 1984).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research on naphthyridine derivatives has shown significant promise in the development of new antibacterial agents. For instance, pyridonecarboxylic acids, structurally related to naphthyridine derivatives, have demonstrated potent antibacterial activity. These compounds have been found to be more active than enoxacin in vitro and in vivo, suggesting their potential as advanced antibacterial agents (Egawa et al., 1984). Additionally, novel arylfluoronaphthyridine antibacterial agents have been synthesized, showing excellent in vitro potency and in vivo efficacy, highlighting the relevance of fluoro-substituted naphthyridine derivatives in combating bacterial infections (Chu et al., 1986).
Anticancer Research
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been investigated for their cytotoxic activity against various cancer cell lines. These studies have revealed potent cytotoxicity, with some derivatives demonstrating significant inhibitory effects against murine leukemia and lung carcinoma. This suggests the potential application of naphthyridine derivatives in cancer therapy (Deady et al., 2005).
Material Science
In the realm of materials science, naphthyridine derivatives have been explored for their potential applications in the synthesis of novel polyamides. These compounds exhibit good solubility in organic solvents, high thermal stability, and favorable mechanical properties, making them suitable for various advanced applications (Gutch, Banerjee, & Jaiswal, 2003).
Eigenschaften
IUPAC Name |
1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O3/c1-14-9-10-17-22(32)18(24(33)28-16-6-4-5-15(25)11-16)12-30(23(17)27-14)13-21(31)29-20-8-3-2-7-19(20)26/h2-12H,13H2,1H3,(H,28,33)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHZALPNGBJYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



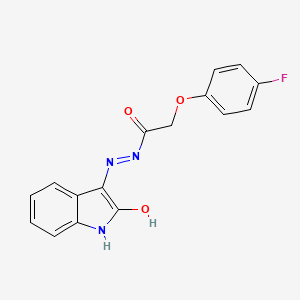
![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)

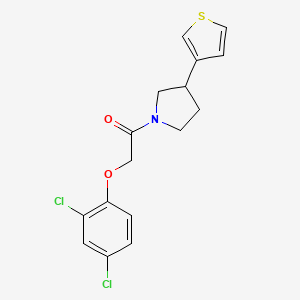
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)
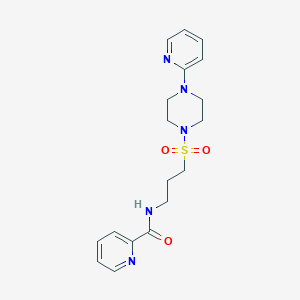

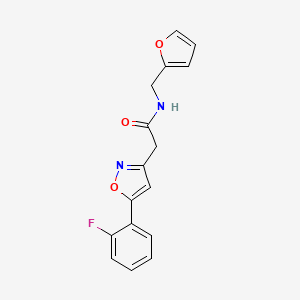
![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)
